molecular formula C8H7N7 B3252080 2-(1H-imidazol-1-yl)-1H-purin-6-amine CAS No. 2138216-97-2

2-(1H-imidazol-1-yl)-1H-purin-6-amine

Cat. No. B3252080
CAS RN: 2138216-97-2
M. Wt: 201.19 g/mol
InChI Key: RTBQOOYHJRQSQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1H-imidazol-1-yl)-1H-purin-6-amine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1H-imidazol-1-yl)-1H-purin-6-amine in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. This compound is also relatively stable and can be easily synthesized and purified. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-(1H-imidazol-1-yl)-1H-purin-6-amine, including the development of more potent and selective inhibitors of adenosine deaminase, the identification of new targets for this compound, and the investigation of its potential applications in the treatment of neurological disorders and cancer. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of this compound, making it a more accessible tool for scientific research.
In conclusion, this compound is a valuable tool for scientific research due to its wide range of biochemical and physiological effects. Its potential applications in the study of various biological processes make it an important molecule for future research.

Scientific Research Applications

2-(1H-imidazol-1-yl)-1H-purin-6-amine has been used in several scientific research applications, including as a fluorescent probe for monitoring protein kinase activity, as a substrate for adenosine deaminase activity assays, and as a ligand for purinergic receptors. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.

properties

IUPAC Name

2-imidazol-1-yl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7/c9-6-5-7(12-3-11-5)14-8(13-6)15-2-1-10-4-15/h1-4H,(H3,9,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQOOYHJRQSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC(=C3C(=N2)N=CN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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